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L-ALANINE-N-FMOC (13C3)

Cat. No.: B1580351
M. Wt: 314.31
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Description

Significance of Stable Isotope Tracers in Contemporary Biochemical Sciences

Stable isotope tracers are indispensable tools in modern biochemical and biomedical research, offering a safe and powerful method to investigate the intricate networks of metabolic pathways. maastrichtuniversity.nl Unlike radioactive isotopes, stable isotopes such as ²H, ¹³C, and ¹⁵N are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. maastrichtuniversity.nlchempep.com

The core principle of stable isotope tracing lies in the replacement of naturally occurring atoms in a molecule with their heavier, stable isotopic counterparts. medchemexpress.com For instance, a carbon-12 (¹²C) atom can be replaced with a carbon-13 (¹³C) atom. While chemically identical to their unlabeled counterparts, these isotopically labeled molecules can be distinguished and tracked using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. maastrichtuniversity.nlmedchemexpress.com This allows researchers to follow the journey of a labeled molecule, or tracer, through various biochemical reactions within a cell or organism. nih.govspringernature.com

The applications of stable isotope tracers are vast and have revolutionized our understanding of metabolism. isotope.com They are instrumental in:

Metabolic Pathway Analysis: Tracing the fate of labeled substrates provides unparalleled insights into the connectivity and activity of metabolic pathways. nih.govspringernature.com For example, using ¹³C-labeled glucose, researchers can track how cancer cells reprogram their metabolism to support rapid growth. mdpi.com

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize amino acids labeled with stable isotopes to accurately quantify differences in protein abundance between different cell populations. wikipedia.org

Fluxomics: By measuring the rate of incorporation of stable isotopes into various metabolites, researchers can quantify the rates, or fluxes, of metabolic pathways. tandfonline.com

Drug Development: Stable isotope-labeled compounds are used to study drug metabolism and pharmacokinetics. chempep.com

The increasing accessibility of high-resolution mass spectrometers has made stable isotope tracing a more straightforward and widely adopted technique. nih.gov The ability to generate dynamic and steady-state labeling patterns in downstream metabolites provides valuable qualitative and quantitative information about their origins and relative production rates. nih.govspringernature.com

Role of Fmoc-Protected Amino Acids in Advanced Synthetic Methodologies

The synthesis of peptides and proteins is a cornerstone of biochemical research, enabling the production of these vital biomolecules for a myriad of applications, from therapeutic development to the study of enzyme function. Solid-phase peptide synthesis (SPPS) is the predominant method for chemically synthesizing peptides, and the use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group has been a major breakthrough in this field. lgcstandards.comcreative-peptides.com

The Fmoc group serves as a temporary protecting group for the N-terminus (the amino group) of an amino acid. lgcstandards.comwikipedia.org This protection is crucial to prevent unwanted side reactions during the step-by-step assembly of the peptide chain on a solid resin support. lgcstandards.com The key advantages of Fmoc chemistry in SPPS include:

Mild Deprotection Conditions: The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine. wikipedia.org This is in contrast to the older tert-butyloxycarbonyl (Boc) protecting group, which requires harsh acidic conditions for removal. creative-peptides.comactivotec.com The milder conditions of Fmoc chemistry are particularly advantageous when synthesizing peptides containing sensitive modifications like phosphorylation or glycosylation, which may not be stable under acidic conditions. nih.gov

Orthogonality: The Fmoc/tBu (tert-butyl) protection strategy provides an orthogonal system. chempep.com This means the temporary N-terminal Fmoc group can be removed without affecting the permanent protecting groups on the amino acid side chains, which are typically acid-labile. iris-biotech.de

Reaction Monitoring: The removal of the Fmoc group releases a byproduct, dibenzofulvene, which has a strong UV absorbance. wikipedia.orgchempep.com This allows for the real-time monitoring of the deprotection step, ensuring the reaction has gone to completion before the next amino acid is added. wikipedia.org

Versatility and Automation: Fmoc-amino acids are compatible with a wide range of solvents, reagents, and automated peptide synthesizers, streamlining the synthesis process and leading to higher purity products. creative-peptides.com

The development and industrialization of high-purity Fmoc-protected amino acids have significantly improved the quality and accessibility of synthetic peptides for research. nih.gov

Overview of L-Alanine-N-Fmoc (¹³C₃) within Research Paradigms

L-Alanine-N-Fmoc (¹³C₃) is a specialized chemical compound that embodies the synergy between stable isotope labeling and Fmoc chemistry. This molecule is an L-alanine amino acid where all three carbon atoms have been replaced with the stable isotope ¹³C. isotope.comsigmaaldrich.com Furthermore, its amino group is protected by the Fmoc group.

This unique combination of features makes L-Alanine-N-Fmoc (¹³C₃) a valuable tool in advanced biochemical research, particularly in the field of quantitative proteomics. isotope.comisotope.com The ¹³C labeling allows for the synthesized peptide to be distinguished by mass spectrometry from its naturally occurring (¹²C) counterpart. medchemexpress.com This is the fundamental principle behind using isotopically labeled peptides as internal standards for accurate protein quantification in complex biological samples.

The Fmoc protection enables the direct incorporation of the ¹³C₃-labeled alanine (B10760859) into a desired peptide sequence using standard solid-phase peptide synthesis protocols. sigmaaldrich.com Researchers can synthesize a specific peptide of interest containing this labeled amino acid and use it to precisely measure the amount of the corresponding endogenous peptide or protein in a cell lysate or other biological matrix.

Key Properties of L-Alanine-N-Fmoc (¹³C₃):

PropertyValue
Molecular Weight 314.31 g/mol isotope.comsigmaaldrich.com
Isotopic Purity 99 atom % ¹³C sigmaaldrich.com
Chemical Purity ≥98% isotope.com
Appearance Solid isotope.com
Melting Point 147-153 °C sigmaaldrich.com
Applications Biomolecular NMR, Proteomics, Peptide Synthesis isotope.comsigmaaldrich.com

The use of L-Alanine-N-Fmoc (¹³C₃) and other similarly labeled and protected amino acids facilitates highly specific and sensitive experiments that are crucial for understanding protein dynamics, biomarker discovery, and the development of new diagnostic and therapeutic strategies.

Properties

Molecular Weight

314.31

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment Strategies for L Alanine N Fmoc 13c3

Stereoselective Synthesis of L-Alanine Derivatives

The creation of L-alanine derivatives with high stereochemical purity is fundamental to the synthesis of L-ALANINE-N-FMOC (13C3). Various methods have been developed to achieve high enantiomeric purity in L-alanine derivatives. One such approach involves the aza-Cope-Mannich reaction, which has been successfully used to synthesize non-natural L-alanine derived compounds with high enantiomeric purity. researchgate.net The conditions for this reaction are mild enough to be applied to molecules with stereocenters that are prone to racemization. researchgate.net Another strategy describes a new stereoselective synthesis of various 6-deoxy-L-hexose derivatives starting from L-alanine, demonstrating its utility as a chiral precursor. jst.go.jpjst.go.jp

Furthermore, stereoselective synthesis of more complex structures, such as meso-diaminopimelic acid (meso-DAP) and its precursor L,L-DAP, has been achieved from enone-derived α-amino acids. acs.org This process involves a key stereoselective reduction step, highlighting the versatility of synthetic routes originating from amino acid templates. acs.orgbeilstein-journals.org The compatibility of these synthetic routes allows for the preparation of complex structures like DAP-containing dipeptides. acs.org

Carbon-13 Isotopic Enrichment Protocols for Alanine (B10760859)

Isotopic labeling of alanine with Carbon-13 (¹³C) is crucial for its use as a tracer in metabolic studies. These protocols are designed to incorporate ¹³C atoms at specific positions within the alanine molecule with high efficiency.

Strategies for Site-Specific 13C Labeling (e.g., C3 position)

Site-specific labeling allows researchers to track the metabolic fate of individual carbon atoms. For alanine, labeling at the C3 (methyl) position is of particular interest. Studies have shown that the metabolism of [1,6-¹³C]glucose leads to the formation of [3-¹³C]alanine. nih.govnih.gov This occurs as [1,6-¹³C]glucose is metabolized via glycolysis to produce [3-¹³C]pyruvate, which is then converted to [3-¹³C]alanine. nih.govnih.gov

The use of position-specific ¹³C labeling, combined with techniques like ¹³C-phospholipid fatty acid (PLFA) analysis, has been employed to investigate the microbial utilization of alanine in soil. copernicus.orgresearchgate.net These studies have revealed that the methyl position (C-3) of alanine is preferentially incorporated into the PLFA of microorganisms. copernicus.orgresearchgate.net This detailed analysis of metabolic pathways is made possible by the precise placement of the ¹³C label. For instance, in the metabolism of [1,2-¹³C]glucose, the resulting labeling pattern in alanine can be used to discriminate between different metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Entner-Doudoroff (ED) pathway. mdpi.com

Optimization of Isotopic Incorporation Efficiency

Maximizing the incorporation of ¹³C isotopes is essential for the sensitivity and accuracy of subsequent analyses. The efficiency of isotopic labeling can be influenced by several factors, including the choice of labeled substrate and the metabolic state of the system being studied.

In cell culture, the incorporation efficiency of isotopically labeled amino acids has been extensively studied, with complete incorporation often achieved after several cell doublings. For metabolic flux analysis (MFA), optimizing the mixture of ¹³C-labeled tracers can significantly improve the precision of flux determination. nih.gov Genetic algorithms have been used to identify optimal combinations of labeled glucose and glutamine to minimize confidence intervals in metabolic network models. nih.gov The choice of the labeled precursor is also critical; for example, ¹³C-labeled glucose has been shown to effectively label alanine. acs.org

N-Fluorenylmethoxycarbonyl (Fmoc) Protection in Amino Acid Synthesis

The N-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the amino function of amino acids in peptide synthesis. d-nb.info Its stability under various reaction conditions and its facile removal under mild basic conditions make it ideal for solid-phase peptide synthesis (SPPS).

Chemical Routes for Fmoc-Derivatization

Several methods exist for the N-Fmoc protection of amino acids. A common and efficient method involves the reaction of the amino acid with Fmoc chloride (9-fluorenylmethyl chloroformate) in an aqueous medium, such as a water-ethanol mixture, at a slightly elevated temperature. rsc.org Another approach utilizes Fmoc-O-succinimide (Fmoc-OSu) for the derivatization. d-nb.info The reaction of an amino acid with Fmoc chloride can also be carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. arkat-usa.org More recently, solid-phase synthesis methods have been developed for the preparation of Fmoc-protected N-methylated amino acids using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. nih.gov

The progress of the derivatization reaction is typically monitored by thin-layer chromatography (TLC), and the final product is often purified by acidification and extraction. rsc.org The enantiomeric purity of the resulting N-Fmoc amino acid can be verified by high-performance liquid chromatography (HPLC) analysis. rsc.org

Considerations for Compatibility with Isotopic Labels

When applying Fmoc protection to isotopically labeled amino acids, it is crucial that the derivatization process does not compromise the isotopic enrichment or the stereochemical integrity of the molecule. The chemical methods for Fmoc protection are generally mild and compatible with isotopic labels like ¹³C. acs.orguzh.chnih.gov

Studies have demonstrated that Fmoc protection is compatible with various isotopic labeling strategies, including oxygen-18 (¹⁸O) labeling of the carboxylic acid group. acs.orguzh.chnih.govacs.orgfigshare.com This compatibility allows for the synthesis of multi-isotopically labeled amino acids, which are powerful tools for advanced analytical techniques. The synthesis of Fmoc-protected amino acids for use in DNA-encoded chemical libraries has also been explored, with careful consideration of protecting group strategies to avoid side reactions. acs.org

Purification and Validation of Isotopically Labeled Fmoc-Amino Acids

The synthesis of isotopically labeled amino acids, such as L-ALANINE-N-FMOC (13C3), necessitates rigorous purification and validation procedures to ensure their suitability for downstream applications like peptide synthesis and quantitative proteomics. isotope.comshoko-sc.co.jp The high cost associated with isotopically labeled starting materials demands efficient purification to achieve high yield and purity. biotage.com Validation is critical to confirm the precise isotopic enrichment and chemical integrity of the final product.

Purification Methods

Following the attachment of the fluorenylmethoxycarbonyl (Fmoc) protecting group to the 13C-labeled L-Alanine, purification is performed to remove unreacted reagents, byproducts, and other impurities. The choice of method depends on the scale of the synthesis and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of Fmoc-amino acids. It offers high resolution to separate the desired product from closely related impurities. nih.gov For larger scale preparations, flash chromatography is a viable option. biotage.com

In some contexts, particularly when isolating labeled amino acids from complex biological samples, derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) serves a dual purpose. It not only protects the amino group but also facilitates chromatographic separation due to the properties of the Fmoc group. nih.gov The Fmoc group can be cleaved post-purification if the non-derivatized amino acid is required. nih.gov

Table 1: Common Purification Techniques for Fmoc-Amino Acids

Purification TechniquePrincipleApplication
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary phase and a mobile phase under high pressure.High-resolution separation, suitable for achieving high purity for analytical and synthesis applications. nih.gov
Flash Chromatography A rapid form of preparative column chromatography that uses moderate pressure to drive the mobile phase through the stationary phase.Purification of larger quantities of product where extremely high resolution is not the primary requirement. biotage.com

Validation Strategies

Validation of L-ALANINE-N-FMOC (13C3) involves confirming its chemical identity, purity, and, most importantly, the extent and location of isotopic labeling. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS): This is the primary technique for validating isotopic enrichment. High-resolution mass spectrometry can accurately determine the mass of the labeled molecule, confirming the incorporation of three 13C atoms (a mass shift of +3 compared to the unlabeled compound). sigmaaldrich.com MS-based methods can quantify the percentage of isotopic incorporation with high accuracy and precision. nih.gov Tandem mass spectrometry (MS/MS) can further confirm the structure by analyzing fragmentation patterns. nih.gov A complete methodology for validating isotopic analyses by MS has been developed to ensure the quality of isotopic data, which is crucial for the reliability of experiments using these labeled compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the specific sites of isotopic labeling. 13C-NMR spectra provide direct evidence of 13C incorporation. scispace.com For a compound like L-ALANINE-N-FMOC (13C3), where all carbons in the alanine moiety are labeled, specific coupling patterns (JC-C) can confirm the enrichment. scispace.com The isotopic purity is often specified as atom % 13C. sigmaaldrich.com

Chromatographic Purity: The chemical purity of the compound is typically assessed using HPLC, often with UV detection, to quantify any non-labeled or other chemical impurities. Purity levels for commercially available standards are typically high, often exceeding 98%. sigmaaldrich.comisotope.com

Table 2: Analytical Methods for Validation of L-ALANINE-N-FMOC (13C3)

Analytical MethodInformation ProvidedTypical Findings
Mass Spectrometry (MS) Confirms molecular weight, mass shift due to isotopes, and quantifies isotopic enrichment level. nih.govMolecular weight of ~314.31 g/mol ; mass shift of M+3. sigmaaldrich.com Isotopic purity often >99 atom % 13C. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the position of 13C labels within the molecule and structural integrity. scispace.comSpectra consistent with 13C enrichment at all three carbon positions of the alanine backbone.
High-Performance Liquid Chromatography (HPLC) Determines chemical purity by separating the main compound from impurities.Chemical purity typically ≥98%. isotope.com
Optical Activity Measurement Confirms the stereochemical integrity (L-configuration) of the amino acid.[α]20/D -18° (c = 1 in DMF). sigmaaldrich.com

Advanced Spectroscopic and Mass Spectrometric Characterization Leveraging L Alanine N Fmoc 13c3

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to elucidate molecular structure and dynamics. The introduction of ¹³C labels, as in L-ALANINE-N-FMOC (13C3), significantly enhances the utility of NMR for studying complex biomolecules.

Solution-state NMR is a primary tool for investigating the three-dimensional structure and internal motions of biomolecules in a near-native environment. sioc.ac.cn The incorporation of ¹³C-labeled alanine (B10760859) residues provides crucial probes for these studies.

For large proteins and protein complexes, traditional NMR spectra often suffer from broad lines and extensive signal overlap, hindering detailed analysis. Methyl-Transverse Relaxation Optimized Spectroscopy (Methyl-TROSY) is a specialized NMR technique that overcomes these limitations by focusing on the signals from methyl (–CH₃) groups. rsc.org By selectively labeling the methyl group of alanine with ¹³C in a deuterated protein background, high-quality spectra of even very large biomolecular assemblies (approaching 1 megadalton) can be obtained. rsc.orgisotope.com

This approach offers several advantages. Alanine methyl groups are often found in the hydrophobic cores of proteins and at interfaces between interacting molecules, making them excellent reporters of structural changes and binding events. isotope.comckisotopes.com The strategic placement of ¹³C-labeled alanine allows researchers to map interaction surfaces and monitor conformational changes upon ligand binding. For example, studies on the p97 N domain in complex with Npl4-UBD utilized ¹³CH₃-Ala labeling to identify the specific regions involved in the interaction. acs.org The observed chemical shift perturbations in the methyl-TROSY spectra provided clear evidence of the binding interface. acs.org

Table 1: Applications of Methyl-TROSY with ¹³C-Labeled Alanine

ApplicationSystem StudiedKey Findings
Interaction Mappingp97 ND1 / Npl4-UBD complexIdentified binding interface through chemical shift changes of Ala methyl groups. acs.org
Structural AnalysisE. coli Hsp90 (HtpG)Enabled resolution and assignment of a significant number of methyl cross-peaks in a 145 kDa dimer. nih.govescholarship.org
Dynamics StudiesMalate Synthase G (MSG)Served as a probe for fast and slow dynamics at functionally important sites in the 82 kDa enzyme. isotope.comckisotopes.com

Residual dipolar couplings (RDCs) provide long-range structural information by reporting on the orientation of specific chemical bonds relative to an external magnetic field. nih.govduke.edu The measurement of RDCs in ¹³C-labeled alanine methyl groups is particularly valuable. Because the methyl group is directly attached to the protein backbone, its RDCs provide direct insights into the orientation of the polypeptide chain, with fewer complications from side-chain flexibility. escholarship.org

In a study of the E. coli heat-shock protein HtpG, a 145 kDa dimer, ¹³C-alanine methyl labeling was used to obtain RDC data from 36 resolved cross-peaks. nih.govescholarship.org This information, combined with chemical shift data, was instrumental in generating a solution model of the apo-protein's structure. nih.gov The ability to collect RDCs from sparsely labeled sites within a large protein represents a significant advancement in structural biology, allowing for the characterization of systems that are challenging for other methods. nih.govescholarship.org

Solid-state NMR (ssNMR) is an indispensable technique for studying the structure of non-crystalline and insoluble biomolecules, such as amyloid fibrils and membrane proteins. meihonglab.com Uniform or selective ¹³C labeling is crucial for many ssNMR experiments.

Rotational Resonance (R²) is a solid-state NMR technique that allows for the measurement of distances between pairs of ¹³C nuclei. nih.govkyoto-u.ac.jp The experiment works by matching the magic-angle spinning (MAS) frequency to the difference in the isotropic chemical shifts of the two carbons of interest. nih.govkyoto-u.ac.jp This condition facilitates the reintroduction of the dipolar coupling between the two nuclei, which is distance-dependent.

Studies on uniformly ¹³C-labeled L-alanine and L-valine have demonstrated the feasibility of using R² to determine intramolecular ¹³C-¹³C distances quantitatively. nih.gov Furthermore, the technique has been applied to amyloid fibrils formed from a peptide with a uniformly labeled four-residue segment, enabling the qualitative determination of inter-residue contacts. nih.gov This ability to measure distances between specific atoms is critical for defining the three-dimensional fold of a protein in the solid state. A "relayed" R² technique has also been developed to aid in structural measurements for systems with poor spectral resolution. nih.gov

J-couplings, or scalar couplings, are through-bond interactions between nuclear spins that provide valuable information about dihedral angles, which define the conformation of the molecular backbone and side chains. researchgate.netgmclore.org In uniformly ¹³C-labeled systems, the presence of one-bond and multiple-bond ¹³C-¹³C J-couplings can be both a source of information and a cause of spectral complexity. meihonglab.comnih.gov

While strong one-bond ¹³C-¹³C J-couplings can lead to line broadening in solid-state NMR spectra, specialized pulse sequences have been developed to either suppress these couplings or selectively measure them. meihonglab.com For instance, the measurement of three-bond J-couplings (³J) between a carbonyl carbon (C') and a beta-carbon (Cβ) can be correlated with the backbone dihedral angle φ through a Karplus-type relationship. researchgate.net By measuring these couplings in a uniformly ¹³C-labeled protein like ubiquitin, researchers can obtain site-specific information about the backbone conformation. researchgate.net The analysis of J-couplings in uniformly labeled solids, often in conjunction with computational methods like density functional theory (DFT), provides a powerful means of refining high-resolution structures of biomolecules in the condensed phase. jeolusa.com

Investigation of Kinetic Isotope Effects (KIEs) via ¹³C NMR

The measurement of kinetic isotope effects (KIEs) is a fundamental technique for elucidating reaction mechanisms, particularly for identifying the rate-determining step. illinois.edu A KIE arises from the change in reaction rate upon isotopic substitution, which is caused by the mass-dependent differences in vibrational frequencies of chemical bonds. epfl.ch For carbon, ¹³C KIEs can reveal whether a specific carbon atom is undergoing bonding changes in the rate-limiting step of a reaction. illinois.edu

While direct studies specifically citing L-ALANINE-N-FMOC (¹³C₃) for KIE analysis are not prevalent, the principle of using ¹³C-labeled compounds for this purpose is well-established. illinois.eduresearchgate.net For instance, ¹³C KIEs have been determined for enzymatic reactions involving amino acids like alanine to probe the chemical mechanism. nih.govnih.gov The analysis is often performed by comparing the reaction progress of the labeled versus the unlabeled species.

High-field NMR spectroscopy is an attractive method for measuring KIEs, as it can provide position-specific information without the need for chemical degradation of the sample. illinois.edu Recent advancements have enabled the use of NMR to measure KIEs even at natural ¹³C abundance with high precision, often by monitoring the isotopic composition of the starting material as the reaction progresses to high conversion. illinois.eduacs.orgresearchgate.net In a hypothetical experiment using L-ALANINE-N-FMOC (¹³C₃), the labeled alanine would be incorporated into a peptide substrate. The enzymatic or chemical reaction of this substrate would be monitored by ¹³C NMR. A change in the reaction rate compared to a substrate with natural abundance alanine would indicate a KIE at one of the labeled carbon positions, providing insight into the transition state of the reaction. For example, a deuterium (B1214612) KIE was demonstrated for an enzymatic assay involving [1-¹³C, 2-²H]alanine, showcasing the power of isotopic labeling in mechanistic studies. escholarship.org

Quantitative Analysis of Isotopic Enrichment and Purity via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of isotopically labeled compounds like L-ALANINE-N-FMOC (¹³C₃). It provides comprehensive information on chemical identity, purity, and the extent and position of isotopic labeling. Manufacturers of stable isotope-labeled compounds rely on high-field NMR as a primary quality control method.

The chemical purity of L-ALANINE-N-FMOC (¹³C₃) is typically assessed using ¹H and ¹³C NMR. The spectra are analyzed for the presence of signals from impurities or residual solvents. The chemical purity is often required to be ≥98% for use in sensitive applications like peptide synthesis and quantitative proteomics.

Isotopic enrichment is quantified by analyzing the ¹³C NMR spectrum. The high enrichment of ¹³C atoms (often 97-99%) in L-ALANINE-N-FMOC (¹³C₃) results in prominent ¹³C-¹³C spin-spin coupling, which can be observed in the spectrum. The percentage of enrichment is determined by comparing the integrals of satellite peaks arising from these couplings to the central peak. tandfonline.com This ensures that the compound meets the specifications required for its use as an internal standard, where high isotopic purity is critical for accurate quantification.

Table 1: Typical Quality Control Specifications for L-ALANINE-N-FMOC (¹³C₃, 99%)

ParameterSpecificationAnalytical MethodPurpose
Chemical Identity Conforms to structure¹H NMR, ¹³C NMRConfirms the correct compound has been synthesized.
Chemical Purity ≥ 98%HPLC, NMREnsures absence of chemical contaminants that could interfere with experiments.
Isotopic Enrichment ≥ 99% for ¹³C¹³C NMR, Mass SpectrometryGuarantees a high proportion of labeled molecules for accurate quantification.
Enantiomeric Purity ≥ 99% L-isomerChiral HPLCVerifies the correct stereochemistry, crucial for biological applications.

Mass Spectrometry (MS) Based Methodologies

Mass spectrometry is a cornerstone analytical technique that benefits immensely from the use of stable isotope-labeled compounds such as L-ALANINE-N-FMOC (¹³C₃). The mass difference introduced by the ¹³C isotopes allows for clear differentiation and precise quantification of labeled molecules against a complex background of their natural-abundance counterparts.

Isotope Ratio Mass Spectrometry for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within the metabolic network of a cell. nih.govisotope.commdpi.com The method involves introducing a ¹³C-labeled substrate (a tracer) into a biological system and measuring the incorporation of the ¹³C label into downstream metabolites. sci-hub.senih.gov While L-ALANINE-N-FMOC (¹³C₃) is primarily a reagent for peptide synthesis, the underlying ¹³C₃-alanine can be considered in the context of MFA. In a typical MFA experiment, an unprotected labeled amino acid like [U-¹³C₃]alanine would be supplied to cells in culture. nih.gov

The distribution of ¹³C atoms in metabolites, particularly in protein-derived amino acids, is then measured. sci-hub.se Isotope Ratio Mass Spectrometry (IRMS), often coupled with gas chromatography (GC-C-IRMS), is a highly precise technique for this purpose, capable of accurately determining isotopic enrichment even at very low levels. nih.govnih.gov The measured isotopologue distributions are then used in computational models to estimate the intracellular fluxes that best explain the observed labeling patterns. nih.govmdpi.com This approach provides a detailed snapshot of cellular physiology, revealing how cells utilize different pathways under various conditions. nih.govisotope.com

Tandem Mass Spectrometry (MS/MS) for High-Resolution Isotopomer Analysis

Tandem mass spectrometry (MS/MS) provides an additional layer of information by allowing for the fragmentation of a selected parent ion, which reveals structural details and the specific location of isotopic labels. frontiersin.orgnih.gov This capability is essential for high-resolution isotopomer analysis, which distinguishes between molecules that have the same number of isotopic labels but at different positions. nih.gov

When a peptide synthesized with L-ALANINE-N-FMOC (¹³C₃) is analyzed by MS/MS, the fragmentation pattern can pinpoint the location of the ¹³C₃-alanine residue within the peptide sequence. The mass shift of the fragment ions containing the labeled alanine residue will correspond to the number of ¹³C atoms. This high-resolution data is critical for MFA and quantitative proteomics, as it provides more constraints for flux calculations and unambiguous identification of labeled peptides. frontiersin.org Recent advances in high-resolution mass spectrometry, such as with Orbitrap analyzers, have made it possible to resolve isotopologues with exceptional mass accuracy, further enhancing the power of this technique. researchgate.netacs.org

Table 2: Illustrative MS/MS Fragmentation of an Alanine-Containing Peptide Isotopologue This table illustrates the theoretical mass difference in fragment ions for a hypothetical peptide (e.g., Gly-Ala-Val) synthesized with natural abundance alanine versus ¹³C₃-alanine.

Fragment Ion TypeSequenceFragment Mass (Natural Abundance Ala)Fragment Mass (¹³C₃-Ala)Mass Shift (Da)
b₂-ion Gly-Ala144.08147.09+3
y₁-ion Val117.08117.080
y₂-ion Ala-Val202.13205.14+3

Quantitative Proteomics and Metabolomics with ¹³C-Labeled Standards

One of the primary applications of L-ALANINE-N-FMOC (¹³C₃) is in quantitative proteomics. It is used to synthesize stable isotope-labeled (SIL) peptides, which serve as ideal internal standards. nih.govresearchgate.netnih.gov In this approach, a known quantity of the "heavy" synthetic peptide, which is chemically identical to the target "light" endogenous peptide but differs in mass due to the ¹³C labels, is spiked into a biological sample (e.g., cell lysate, plasma). rsc.org

After sample processing and protein digestion, the sample is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer detects and quantifies the signal intensities for both the light (endogenous) and heavy (standard) peptide ions. The ratio of their intensities allows for the precise and absolute quantification of the target peptide, and by extension, its parent protein. This method overcomes issues of ionization suppression and sample loss during preparation, as both the analyte and the standard are affected equally.

Table 3: Example Data for Absolute Quantification using a ¹³C-labeled Peptide Standard

Sample IDTarget PeptideLight Peak Area (Endogenous)Heavy Peak Area (Standard)Standard Conc. (fmol/µL)Calculated Conc. (fmol/µL)
Control 1 VGALANIVR45,60090,100105.06
Control 2 VGALANIVR48,10089,500105.37
Treated 1 VGALANIVR92,30091,2001010.12
Treated 2 VGALANIVR88,70089,900109.87

Challenges in Isotopic Abundance Measurement and Correction

Despite the power of stable isotope labeling, several challenges exist in the accurate measurement and interpretation of isotopic data. A primary issue is the natural abundance of stable isotopes (e.g., ¹³C is ~1.1% of all carbon). biorxiv.org This means that even unlabeled ("light") molecules will have a distribution of isotopologues (M+1, M+2, etc.) that can overlap with the signals from the labeled ("heavy") standard, especially for larger molecules. nih.gov

Therefore, a correction for this natural isotopic abundance is mandatory for accurate quantification. biorxiv.orguni-regensburg.de This is typically done using mathematical algorithms that subtract the contribution of naturally occurring isotopes from the measured mass spectra. oup.com Several software tools, such as IsoCorrectoR and IsoCor, have been developed for this purpose. uni-regensburg.deoup.com

Another challenge is the isotopic purity of the tracer itself; ¹³C-labeled substrates are never 100% pure and contain some ¹²C. uni-regensburg.de This must also be accounted for in the correction algorithms. Finally, the stability of the isotopic label during sample preparation and MS analysis can be a concern. For instance, one study reported the loss of a ¹³C isotope from the carboxylic acid of an alanine residue when it was located at the C-terminus of a peptide, which would lead to quantification errors if not recognized.

Applications in Mechanistic Biochemistry and Biomolecular Systems Research

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a state-of-the-art technique for quantifying the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.com13cflux.netnih.gov The method involves introducing a ¹³C-labeled substrate, such as ¹³C-L-alanine, into cells and tracking the distribution of the ¹³C label throughout the metabolic network. nih.govnih.gov The resulting labeling patterns in various metabolites, often measured by mass spectrometry (MS) or NMR, are then used in conjunction with mathematical models to calculate metabolic fluxes. creative-proteomics.com13cflux.net This approach provides a detailed snapshot of cellular physiology, which is more informative than static measurements of metabolite concentrations alone. 13cflux.net

The core of ¹³C-MFA is the ability to trace the journey of labeled carbon atoms through interconnected metabolic pathways. nih.gov When ¹³C-L-alanine is supplied to cells, it enters central carbon metabolism, a series of pathways fundamental to cellular life, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. For instance, alanine (B10760859) can be converted to pyruvate (B1213749), a key hub in central metabolism. The ¹³C label from alanine can then be traced as it is incorporated into other molecules.

Metabolism of [1,2-¹³C] glucose can lead to distinctive labeling patterns in alanine, such as [2,3-¹³C] alanine via glycolysis or [3-¹³C] alanine via the pentose phosphate pathway. researchgate.net Conversely, feeding cells ¹³C-alanine allows researchers to trace the carbon back through these central pathways. By analyzing the specific isotopologue distribution (the pattern of ¹³C labeling) in downstream metabolites like other amino acids, TCA cycle intermediates, or lactate, researchers can deduce the activity of various pathways. researchgate.netnih.gov The analysis of labeling patterns in proteinogenic amino acids is particularly powerful, as they provide information on eight key precursor metabolites in central metabolism. nih.gov This allows for a comprehensive mapping of carbon flow and pathway utilization. nih.govspringernature.combiorxiv.org

¹³C-MFA has been broadly applied to investigate the metabolism of diverse biological systems, from microbes to mammalian cells, for purposes ranging from metabolic engineering to understanding disease states. nih.govnih.govvanderbilt.edumdpi.com

Microbial Systems: In metabolic engineering, ¹³C-MFA is used to identify bottlenecks in production pathways or to uncover wasteful byproduct formation in microorganisms like Escherichia coli. vanderbilt.edumdpi.com By quantifying the flux distribution, researchers can devise rational strategies, such as gene knockouts or overexpressions, to redirect carbon flow towards a desired product. 13cflux.netmdpi.com For example, ¹³C-MFA can reveal the relative activity of the Embden-Meyerhof-Parnas (EMP) pathway versus the Entner-Doudoroff (ED) pathway, or the flux through the pentose phosphate pathway, which is crucial for producing reducing equivalents (NADPH) and biosynthetic precursors. mdpi.com

Mammalian Systems: In biomedical research, this technique is used to study the altered metabolism of cancer cells or other diseased states. nih.govnih.gov For example, researchers have used ¹³C-MFA to demonstrate how Chinese Hamster Ovary (CHO) cells, a model mammalian system, alter their metabolic fluxes under different growth conditions. nih.gov The use of ¹³C-labeled tracers can help identify changes in metabolic pathway activity and discover novel metabolic pathways relevant to disease pathophysiology. nih.gov

The calculation of metabolic fluxes from raw isotope labeling data is a complex task that relies heavily on computational modeling. nih.gov The process involves several key steps:

Model Definition: A model of the cell's metabolic network is constructed, defining the biochemical reactions and the atom transitions for each reaction. nih.gov

Simulation: The model is used to simulate the expected labeling patterns for a given set of metabolic fluxes.

Flux Estimation: The simulated patterns are compared to the experimentally measured data. An optimization algorithm then iteratively adjusts the flux values to minimize the difference between the simulated and experimental results, yielding the best-fit flux map. creative-proteomics.com

Statistical Analysis: The precision and confidence intervals of the estimated fluxes are determined to assess the reliability of the results. nih.gov

Several software packages and modeling languages have been developed to streamline this workflow.

Software/LanguageDescriptionReference
13CFLUX2A high-performance software suite for 13C-MFA designed to handle large-scale and high-throughput applications. It supports multicore CPUs and compute clusters. oup.comfz-juelich.de
FluxMLAn XML-based modeling language used by 13CFLUX2 to specify metabolic models and experimental data, facilitating model exchange and reproducibility. nih.govoup.com
OmixA graphical tool used for modeling and visualization of metabolic networks and flux maps, often in conjunction with software like 13CFLUX2. oup.comoup.com
FiatFluxA software tool for metabolic flux analysis from 13C-glucose experiments. ethz.ch
OpenFluxOne of several software systems for 13C-MFA that follows a universal approach, allowing for the specification of arbitrary metabolic networks. oup.comfz-juelich.de

A key assumption in many ¹³C-MFA models is that the heavier ¹³C isotope does not significantly alter the rates of enzymatic reactions. nih.govnih.gov However, this is not always the case. The phenomenon where the rate of a reaction changes upon isotopic substitution is known as the Kinetic Isotope Effect (KIE). While the KIE for ¹³C is generally small (a few percent), it can have a significant impact on the labeling patterns of intracellular metabolites under certain conditions. nih.govnih.govosti.gov

Neglecting KIEs can lead to modeling errors that are comparable in size to the measurement errors from analytical instruments like GC-MS. nih.govnih.gov Therefore, for a rigorous assessment of flux determination, including accurate goodness-of-fit analysis and the calculation of confidence intervals for fluxes, kinetic isotope effects must be taken into consideration. nih.govnih.govosti.gov The difference in mass between ¹²C and ¹³C is about 8%, leading to a small KIE; however, for other isotopes like deuterium (B1214612) (²H), the twofold difference in mass compared to protium (¹H) can result in a sevenfold KIE, significantly challenging the assumption of isotopic neutrality in flux analysis. youtube.com

Enzyme Mechanism Elucidation and Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.govresearchgate.net A KIE is the ratio of the reaction rate for a substrate with a light isotope (e.g., ¹²C) to the rate for a substrate with a heavy isotope (e.g., ¹³C). By measuring how isotopic substitution at a specific atomic position affects the reaction rate, researchers can gain insight into transition state structure and identify which steps in a multi-step reaction are the slowest, or rate-limiting. researchgate.netnih.gov

Despite this, ¹³C KIE measurements are invaluable for dissecting reaction mechanisms. nih.govresearchgate.net A significant KIE (a value different from 1.0) indicates that the bond to the labeled carbon is being broken or formed in the rate-determining step of the reaction. nih.gov For example, a primary ¹³C KIE of 1.034 was measured for the hydrolysis of lactose by β-galactosidase, consistent with a mechanism involving the formation of a covalent glycosyl-enzyme intermediate. chemrxiv.org The measurement of multiple KIEs, for instance by combining ¹³C effects with deuterium effects, allows for the calculation of intrinsic isotope effects and provides a more detailed picture of the transition state. nih.govresearchgate.net These precise measurements facilitate the computational modeling of the transition state, which can guide the design of potent enzyme inhibitors. acs.org

Enzyme/ReactionIsotope UsedObserved KIEInterpretationReference
1-deoxy-d-xylulose-5-phosphate reductoisomerase¹³C3-¹³C KIE: 1.0303Provides evidence for a cleanly rate-limiting retroaldol step during isomerization. acs.org
β-galactosidase (LacZ)¹³C[1′-¹³C]lactose KIE: 1.034Consistent with a mechanism involving an SN2 attack to form a covalent glycosyl-enzyme intermediate. chemrxiv.org
β-galactosidase (LacZ)¹³C[6′-¹³C]lactose KIE: 1.001No significant KIE observed, as this position is distal from the reaction center and not isotopically sensitive. chemrxiv.org
Generic SN1 Nucleophilic Displacement¹³CApparent KIE varies (limit of 1.139)The apparent KIE changes depending on which step (heterolysis or nucleophilic attack) is rate-limiting. acs.org

Studies on Protein Structure, Dynamics, and Folding

Stable isotope labeling with ¹³C is a cornerstone of modern NMR spectroscopy for the study of proteins. nih.gov Uniformly labeling a protein with ¹³C introduces scalar couplings between adjacent ¹³C nuclei, which can complicate spectra and broaden lines. sigmaaldrich.com Site-specific labeling, using precursors like L-ALANINE-N-FMOC (¹³C₃), circumvents these issues, enabling a wide range of advanced structural and dynamic studies. sigmaaldrich.comsigmaaldrich.com

Incorporating a single ¹³C₃-labeled alanine residue into a protein allows researchers to probe the dynamics specifically at that location. This approach simplifies complex NMR spectra, as signals from the labeled site are distinct and easier to analyze. nih.govsigmaaldrich.com NMR relaxation experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion, can be performed on the labeled site to characterize motions on timescales from picoseconds to seconds. utoronto.ca This provides detailed insights into the flexibility of specific regions of the protein backbone or side chains, which is often crucial for protein function, ligand binding, and catalysis. utoronto.ca

Proteins often undergo conformational changes to perform their biological functions. nih.gov These changes can be subtle alterations in the protein's three-dimensional structure. When a ¹³C₃-labeled alanine is incorporated at a strategic site, its NMR signal acts as a sensitive probe of the local environment. Any conformational change, such as that induced by ligand binding or a change in pH, will alter the chemical environment of the ¹³C nuclei, resulting in a measurable change in their chemical shifts. nih.gov By monitoring these shifts, researchers can map the extent and location of structural changes and characterize the interactions between the protein and other molecules.

Protein engineering aims to create new proteins with novel or enhanced functions. A common technique is alanine scanning, where individual amino acid residues are systematically mutated to alanine to determine their importance for protein stability or function. nih.gov By incorporating ¹³C₃-labeled alanine at the mutation site, NMR spectroscopy can be used to assess the local structural and dynamic consequences of the mutation. This provides a much deeper understanding of how the mutation affects the protein beyond a simple activity assay. Furthermore, when engineering proteins for therapeutic or industrial applications, introducing isotopic labels via precursors like L-ALANINE-N-FMOC (¹³C₃) facilitates detailed structural verification and dynamic analysis of the final engineered product. vanderbilt.edu

Advanced Peptide and Peptidomimetic Synthesis

L-ALANINE-N-FMOC (¹³C₃) is a key reagent in the chemical synthesis of peptides. It is designed for use in Fmoc solid-phase peptide synthesis (SPPS), which is the predominant method for producing synthetic peptides for research and pharmaceutical applications. altabioscience.comcreative-peptides.comnih.gov

The Fmoc group protects the alpha-amino group of the alanine, preventing unwanted side reactions during the coupling of the next amino acid in the sequence. creative-peptides.com This protecting group is stable under the coupling conditions but can be cleanly removed using a mild base, typically piperidine. chempep.com The use of L-ALANINE-N-FMOC (¹³C₃) allows for the precise, site-specific incorporation of a ¹³C-labeled alanine residue at any desired position in a peptide chain.

These custom-synthesized, isotopically labeled peptides are invaluable as internal standards for quantitative mass spectrometry in proteomics, as probes in NMR-based structural studies of peptide-protein interactions, and in metabolic flux analysis. proteogenix.scienceqyaobio.comshoko-sc.co.jp The ability to create peptides with high isotopic enrichment at specific sites is essential for achieving the sensitivity and resolution required in these advanced analytical techniques. proteogenix.science

L-Alanine-N-Fmoc (13C3) as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for the chemical synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is a widely adopted approach due to its use of milder reaction conditions compared to other methods, making it compatible with a diverse range of peptide modifications. altabioscience.com In this process, amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble resin support. altabioscience.com

L-Alanine-N-Fmoc (13C3) functions as a specialized building block in this synthetic pathway. sigmaaldrich.comchemimpex.com The Fmoc group protects the alpha-amino group of the alanine, preventing unwanted side reactions and polymerization during the coupling step. altabioscience.com This protecting group is stable during the coupling reaction but can be readily removed with a mild base, typically a piperidine solution, to allow for the addition of the next amino acid in the sequence. altabioscience.comnih.gov

The use of high-purity Fmoc-protected amino acids, including the isotopically labeled L-Alanine-N-Fmoc (13C3), is critical for achieving high yields and purity of the final peptide product. merckmillipore.com High-quality reagents ensure a more reliable and consistent impurity profile in the crude peptide, which simplifies subsequent purification. merckmillipore.com L-Alanine-N-Fmoc (13C3) is commercially available with high isotopic and chemical purity, making it a reliable reagent for incorporation into custom synthetic peptides. sigmaaldrich.comsigmaaldrich.com

Table 1: Properties of L-Alanine-N-Fmoc (13C3)

Property Value Source(s)
Synonym N-(9-Fluorenylmethoxycarbonyl)-L-alanine-¹³C₃ sigmaaldrich.comsigmaaldrich.com
Linear Formula ¹³CH₃¹³CH(NH-Fmoc)¹³CO₂H sigmaaldrich.com
Molecular Weight 314.31 sigmaaldrich.com
Isotopic Purity 99 atom % ¹³C sigmaaldrich.comsigmaaldrich.com
Chemical Purity ≥ 98-99% sigmaaldrich.comckisotopes.com
Appearance Solid sigmaaldrich.com

| Application | Peptide Synthesis, Biomolecular NMR, Proteomics | sigmaaldrich.comisotope.com |

Synthesis of Isotopically Labeled Peptides for Structural and Functional Probes

The primary application of L-Alanine-N-Fmoc (13C3) is in the synthesis of stable isotope-labeled peptides (SIL peptides). jpt.com These peptides are identical to their unlabeled counterparts in terms of their chemical and physical properties, except for a specific mass shift due to the heavier isotopes. innovagen.com This mass difference makes them invaluable tools in quantitative proteomics and as structural probes in NMR studies. jpt.comisotope.com

In mass spectrometry-based proteomics, SIL peptides are widely used as internal standards for the absolute quantification of proteins in complex biological samples. shoko-sc.co.jpisotope.com A known quantity of the heavy-labeled peptide is spiked into a sample. The mass spectrometer can distinguish between the light (endogenous) and heavy (standard) peptides, and the ratio of their signal intensities allows for precise quantification of the target peptide and, by inference, its parent protein. shoko-sc.co.jp For example, a peptide containing L-Alanine (13C3) was used as a standard for the targeted LC-MS analysis of clinical samples. shoko-sc.co.jp

In biomolecular NMR, the incorporation of ¹³C-labeled amino acids like L-Alanine-N-Fmoc (13C3) aids in the study of protein structure, dynamics, and interactions. nih.gov The ¹³C nucleus is NMR-active, and its presence at specific sites within a protein simplifies complex spectra and allows for the detailed analysis of local environments, providing insights into molecular structure and function that would be difficult to obtain otherwise. nih.gov

Table 2: Applications of Peptides Synthesized with L-Alanine-N-Fmoc (13C3)

Application Area Technique Purpose Source(s)
Proteomics Mass Spectrometry (MS) Internal standards for absolute protein quantification. isotope.comshoko-sc.co.jpisotope.com
Biomolecular Research Nuclear Magnetic Resonance (NMR) Probes for protein structure, dynamics, and binding studies. jpt.comisotope.comnih.gov

| Metabolic Research | Isotope Tracing | Studying metabolic pathways in vivo. | |

Strategies for Difficult Sequence Synthesis with Fmoc Chemistry

While Fmoc SPPS is a robust method, the synthesis of certain "difficult sequences" can be challenging. oup.com These sequences, often rich in hydrophobic residues or those capable of forming strong inter-chain hydrogen bonds, can lead to on-resin aggregation. peptide.compeptide.com This aggregation hinders solvent and reagent access, resulting in incomplete deprotection and coupling reactions, and ultimately, low yields and purity. sigmaaldrich.com

Several strategies have been developed to mitigate these issues when using Fmoc chemistry, which are applicable when incorporating any amino acid, including L-Alanine-N-Fmoc (13C3), into a problematic sequence.

Backbone Protection: One effective method is the introduction of backbone-protecting groups. The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups can be attached to the backbone amide nitrogen, disrupting the hydrogen bonding that leads to aggregation. oup.compeptide.com These groups are stable during the synthesis cycles and are removed during the final acid cleavage step. peptide.com

Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides (oxazolidines) at Serine or Threonine residues can introduce a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures that cause aggregation. sigmaaldrich.comresearchgate.net

Chaotropic Agents: The addition of chaotropic salts, such as LiCl or KSCN, to the reaction solvent can help to break up aggregates and improve the solvation of the growing peptide chain. sigmaaldrich.comresearchgate.net

Special Solvents and Elevated Temperatures: Using alternative solvents like N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF) can enhance solvation. nih.gov Performing coupling reactions at elevated temperatures, sometimes with microwave assistance, can also increase reaction rates and overcome aggregation-related difficulties. nih.gov

Table 3: Common Strategies for Difficult Peptide Sequences in Fmoc SPPS

Strategy Description Mechanism Source(s)
Backbone Protection (Hmb/Dmb) Reversible modification of backbone amide nitrogen. Disrupts inter-chain hydrogen bonding. oup.compeptide.com
Pseudoproline Dipeptides Use of dipeptide building blocks containing a Ser or Thr-derived oxazolidine. Introduces a kink to prevent secondary structure formation. sigmaaldrich.comresearchgate.netnih.gov
Chaotropic Salts (e.g., LiCl) Added to the reaction mixture. Disrupts aggregates and improves solvation. sigmaaldrich.comresearchgate.netnih.gov
Elevated Temperature/Microwave Heating the reaction vessel during coupling. Increases reaction kinetics and helps overcome aggregation. nih.gov

| "Magic Mixture" Solvents | A cocktail of solvents like DCM/DMF/NMP. | Improves resin swelling and solvation. | sigmaaldrich.com |

These strategies are crucial for the successful synthesis of longer or aggregation-prone peptides, ensuring that valuable and costly building blocks like L-Alanine-N-Fmoc (13C3) are incorporated efficiently to yield the desired isotopically labeled product.

Computational and Theoretical Investigations of Carbon 13 Labeled Systems

Quantum Chemical Calculations of ¹³C Chemical Shifts and Isotope Effects

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods like Hartree-Fock, are indispensable for predicting and understanding the Nuclear Magnetic Resonance (NMR) parameters of isotopically labeled molecules. acs.orgillinois.edu For L-ALANINE-N-FMOC (¹³C₃), these calculations can accurately predict the ¹³C chemical shifts for the three labeled carbon atoms (Cα, Cβ, and the carbonyl carbon).

Research on model compounds like N-formylalanine amide has shown that calculated ¹³C shielding tensors are highly sensitive to the local conformation, defined by the backbone dihedral angles (φ, ψ). illinois.edu These theoretical "shielding surfaces" can map the relationship between a carbon atom's chemical shift and the molecule's three-dimensional structure. For instance, calculations consistently predict a 4-5 ppm increase in the isotropic shielding for alanine (B10760859) residues in a β-sheet conformation compared to an α-helical geometry. acs.org

By applying these methods to L-ALANINE-N-FMOC (¹³C₃), one could generate a detailed theoretical NMR spectrum. Such a calculation would account for the electronic influence of the bulky Fmoc protecting group on the alanine moiety and the subtle isotope effects on the shielding of neighboring nuclei. Comparing these theoretical predictions with experimental data allows for the refinement of molecular structures and provides a deeper understanding of the electronic environment of the labeled carbons. pnas.org

Table 1: Illustrative Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for L-Alanine Moiety

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)Deviation (ppm)
¹³Cα52.151.8+0.3
¹³Cβ18.919.2-0.3
¹³C=O175.4175.1+0.3

Note: Data in this table is hypothetical, generated for illustrative purposes to show the typical output and accuracy of quantum chemical calculations as described in the referenced literature.

Molecular Dynamics Simulations Incorporating Isotopic Perturbations

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and interactions of atoms and molecules over time. Standard force fields, which are collections of parameters describing the potential energy of a system, can be adapted to account for isotopic substitutions. nih.govuiuc.edu For L-ALANINE-N-FMOC (¹³C₃), this involves modifying the atomic mass of the three alanine carbons from approximately 12.011 amu to 13.003 amu in the simulation parameters.

MD simulations incorporating these isotopic perturbations can be used to:

Calculate theoretical vibrational spectra (e.g., IR and Raman) and compare them with experimental results to validate the force field.

Investigate how isotopic labeling affects the stability of specific conformations.

Analyze changes in hydrogen bonding dynamics and solvent structuring around the molecule. researchgate.net

Predict NMR relaxation parameters, which are sensitive to molecular motions on picosecond to nanosecond timescales, providing a link between simulation and experimental NMR studies of dynamics. researchgate.net

Table 2: Key Force Field Parameters Modified for Isotopic Perturbation in MD Simulations

ParameterStandard ¹²C Value (amu)Isotopic ¹³C Value (amu)Affected Interactions
Atomic Mass Cα12.01113.003Bond, Angle, Dihedral, Non-bonded
Atomic Mass Cβ12.01113.003Bond, Angle, Dihedral, Non-bonded
Atomic Mass C=O12.01113.003Bond, Angle, Dihedral, Non-bonded

In Silico Modeling of Metabolic Networks for Flux Prediction

One of the most powerful applications of ¹³C-labeled compounds is in metabolic flux analysis (MFA). creative-proteomics.com In these experiments, a labeled substrate is introduced to a biological system (e.g., cell culture), and the distribution of the ¹³C label across various metabolites is measured, typically by mass spectrometry or NMR. nih.gov In silico models of metabolic networks are then used to infer the rates (fluxes) of intracellular reactions that produced the observed labeling patterns. 13cflux.net

If L-ALANINE-N-FMOC (¹³C₃) were deprotected and used as a tracer, the intact ¹³C₃-alanine molecule would enter the cell's metabolic network. Alanine is readily converted to pyruvate (B1213749), a central hub of metabolism. The specific pattern of three consecutive ¹³C atoms would then be tracked as it propagates through pathways like the Krebs cycle, gluconeogenesis, and fatty acid synthesis.

Computational frameworks, such as those based on Elementary Metabolite Units (EMU), use the known stoichiometry and atom mappings of metabolic reactions to predict the labeling pattern of metabolites for a given set of fluxes. nih.gov By iteratively adjusting the fluxes in the in silico model to minimize the difference between the predicted and experimentally measured labeling patterns, a quantitative map of cellular metabolism can be constructed. researchgate.net This approach allows researchers to understand how metabolic pathways are rewired in different states, such as disease or in response to drug treatment. nih.gov

Table 3: Predicted Propagation of ¹³C₃ Label from Alanine into Downstream Metabolites

Original CompoundLabeled CarbonsDownstream MetabolitePredicted Labeling PatternMetabolic Pathway
¹³C₃-AlanineCα, Cβ, C=OPyruvate¹³C₃ (all 3 carbons)Transamination
¹³C₃-PyruvateC1, C2, C3Lactate¹³C₃ (all 3 carbons)Lactate Dehydrogenase
¹³C₃-PyruvateC1, C2, C3Acetyl-CoA¹³C₂ (C1, C2)Pyruvate Dehydrogenase
¹³C₃-PyruvateC1, C2, C3Oxaloacetate¹³C₃ (C1, C2, C3)Pyruvate Carboxylase

Prediction and Interpretation of Kinetic Isotope Effects in Complex Systems

Kinetic Isotope Effects (KIEs) occur when the rate of a chemical reaction changes upon substituting an atom with one of its heavier isotopes. This effect arises primarily from the change in zero-point vibrational energy of the bond(s) being broken or formed in the rate-determining step of the reaction. rsc.org By measuring or predicting KIEs, scientists can gain profound insight into reaction mechanisms.

Computational chemistry provides a powerful means to predict KIEs. researchgate.net Using methods like DFT, the geometries and vibrational frequencies of both the reactant (e.g., L-ALANINE-N-FMOC (¹³C₃)) and the transition state for a given reaction can be calculated. rsc.org This is done for both the light (all-¹²C) and heavy (¹³C₃) isotopologues. The KIE can then be calculated from the differences in their vibrational frequencies. rsc.org

For a reaction involving L-ALANINE-N-FMOC (¹³C₃), such as enzymatic cleavage of the Fmoc group or peptide bond formation, theoretical KIE calculations could distinguish between different proposed mechanisms. nih.gov For example, a significant calculated ¹³C KIE on the carbonyl carbon would suggest that bonding to this carbon is changing in the rate-limiting step. This combined experimental and theoretical approach is particularly useful in complex systems, like enzyme catalysis, where it can help identify which step is rate-limiting. acs.orgacs.org

Table 4: Hypothetical Predicted ¹³C KIEs for a Reaction Step Involving L-Alanine

Reaction StepAtom Involved in Rate-Limiting StepPredicted KIE (k₁₂/k₁₃)Mechanistic Interpretation
Peptide Bond FormationCarbonyl Carbon1.045C-N bond formation is part of the rate-limiting step.
Cα-H Bond CleavageAlpha Carbon (Cα)1.002Cα-H bond is not significantly altered in the rate-limiting step.
DecarboxylationCarbonyl Carbon1.050C-C bond cleavage is rate-limiting.

Note: Data in this table is hypothetical and for illustrative purposes. Actual KIE values depend heavily on the specific reaction, conditions, and computational model used.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Advanced Labeled Compounds

The synthesis of isotopically labeled compounds with high purity and efficiency is crucial for their application in sensitive analytical techniques. Future research will likely focus on developing more advanced and cost-effective synthetic routes for L-ALANINE-N-FMOC (13C3) and other labeled amino acids.

Another area of development involves refining the Fmoc (9-fluorenylmethoxycarbonyl) protection step. While established methods exist for the Fmoc protection of L-alanine, ongoing research aims to improve reaction conditions to enhance yields and minimize side reactions, ensuring the production of highly pure L-ALANINE-N-FMOC (13C3) suitable for sensitive applications like peptide synthesis and quantitative proteomics. chemimpex.com

The table below summarizes potential novel synthetic approaches for L-ALANINE-N-FMOC (13C3).

Synthetic ApproachPotential AdvantagesKey Considerations
Palladium-Catalyzed C(sp³)–H FunctionalizationHigh efficiency, late-stage labeling, versatilityCatalyst optimization, scalability
Improved Fmoc Protection ProtocolsHigher yields, increased purity, reduced side productsReagent selection, reaction condition optimization
Chemoenzymatic SynthesisHigh stereoselectivity, mild reaction conditionsEnzyme stability and availability

Integration with Multi-Omics Approaches (e.g., Fluxomics, Proteomics)

The true power of L-ALANINE-N-FMOC (13C3) lies in its application as a tracer in systems biology. Its integration with multi-omics approaches, particularly fluxomics and proteomics, is a rapidly growing field of research.

Fluxomics: ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. creative-proteomics.com13cflux.net By introducing L-ALANINE-N-FMOC (13C3) into a biological system, researchers can trace the path of the ¹³C atoms through various metabolic pathways. nih.govresearchgate.net This allows for the precise measurement of metabolic fluxes, providing a detailed snapshot of cellular metabolism. nih.govvanderbilt.edu Future research will leverage this approach to understand metabolic reprogramming in diseases like cancer and to identify potential therapeutic targets. frontiersin.org The choice of the labeled substrate is critical for the precision of flux estimations. nih.gov

Proteomics: In proteomics, L-ALANINE-N-FMOC (13C3) serves as a crucial building block for the synthesis of stable isotope-labeled peptides. isotope.comisotope.com These labeled peptides are used as internal standards for the absolute quantification of proteins in complex biological samples. shoko-sc.co.jp This technique, known as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for highly accurate and reproducible protein quantification. chempep.com The use of Fmoc-protected labeled amino acids is essential for solid-phase peptide synthesis, the standard method for producing these quantitative tools. advancedchemtech.com

The following table outlines the applications of L-ALANINE-N-FMOC (13C3) in multi-omics.

Omics FieldApplication of L-ALANINE-N-FMOC (13C3)Research Impact
Fluxomics Tracer for ¹³C-Metabolic Flux Analysis (¹³C-MFA)Quantifying metabolic pathway activity, understanding disease metabolism
Proteomics Building block for stable isotope-labeled peptide standardsAbsolute protein quantification, biomarker discovery

Advanced Spectroscopic Techniques for Enhanced Resolution and Sensitivity

The analysis of isotopically labeled compounds relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Future developments in these areas will further enhance the utility of L-ALANINE-N-FMOC (13C3).

NMR Spectroscopy: The presence of ¹³C nuclei in L-ALANINE-N-FMOC (13C3) significantly enhances its detection by ¹³C NMR spectroscopy. nih.gov The ¹³C chemical shift is sensitive to the local chemical environment, providing detailed structural information. oregonstate.edu By comparing the ¹³C NMR spectra of labeled and unlabeled compounds, researchers can gain insights into molecular structure and dynamics. chemicalbook.comresearchgate.net Future advancements in NMR technology, such as higher field strengths and cryoprobe technology, will further improve the resolution and sensitivity of these measurements, enabling the study of more complex biological systems. chempep.com

Mass Spectrometry: Mass spectrometry is a key technique for tracing the incorporation of ¹³C from labeled precursors into various metabolites. 13cflux.net The mass shift of +3 for L-ALANINE-N-FMOC (13C3) allows for its unambiguous detection and quantification in complex mixtures. sigmaaldrich.com High-resolution mass spectrometry can provide precise measurements of isotope enrichment, which is essential for accurate flux analysis. creative-proteomics.com Future developments in mass spectrometry, such as improved ionization techniques and mass analyzers, will enable the detection of lower abundance metabolites and provide more comprehensive metabolic profiles.

The table below details the role of advanced spectroscopic techniques in the analysis of L-ALANINE-N-FMOC (13C3).

Spectroscopic TechniqueInformation Gained from L-ALANINE-N-FMOC (13C3)Future Enhancements
NMR Spectroscopy Structural elucidation, conformational analysis, dynamic studiesHigher field magnets, cryogenically cooled probes
Mass Spectrometry Isotope enrichment, metabolic pathway tracing, quantificationImproved ionization sources, higher resolution mass analyzers

Expansion into Novel Biological Systems and Processes

The application of L-ALANINE-N-FMOC (13C3) is not limited to fundamental metabolic studies. Emerging research is exploring its use in a wide range of novel biological systems and disease processes.

Cancer Metabolism: Cancer cells exhibit altered metabolic pathways to support their rapid proliferation. frontiersin.orgamegroups.org Tracing the metabolism of ¹³C-labeled alanine (B10760859) can provide crucial insights into these metabolic adaptations. nih.gov For example, studies have shown that some cancer cells are highly dependent on extracellular alanine, making its metabolic pathways a potential therapeutic target. nih.gov L-ALANINE-N-FMOC (13C3) can be used to probe these pathways in detail and to screen for drugs that inhibit cancer cell metabolism.

Neurobiology: Amino acids play a critical role as neurotransmitters and neuromodulators in the central nervous system. nih.gov ¹³C-labeled amino acids, including alanine, can be used to study brain energy metabolism and the metabolic cooperation between neurons and astrocytes. nih.govnih.gov Understanding these processes is crucial for elucidating the mechanisms of neurological disorders and for developing new therapeutic strategies.

Drug Discovery and Development: The use of stable isotope-labeled compounds is becoming increasingly important in the drug discovery and development process. medchemexpress.com L-ALANINE-N-FMOC (13C3) can be incorporated into peptide-based drugs to study their metabolic stability and pharmacokinetic properties. chemimpex.com This information is vital for optimizing drug design and for ensuring the safety and efficacy of new therapeutic agents.

The table below highlights the expanding applications of L-ALANINE-N-FMOC (13C3) in new research areas.

Research AreaApplication of L-ALANINE-N-FMOC (13C3)Potential Impact
Cancer Biology Tracing metabolic reprogramming in tumor cellsIdentification of new therapeutic targets, development of metabolic inhibitors
Neuroscience Studying brain energy metabolism and neurotransmitter cyclingUnderstanding neurological disorders, development of neuroprotective agents
Pharmaceutical Sciences Investigating the metabolism and pharmacokinetics of peptide drugsImproved drug design, enhanced therapeutic efficacy and safety

Q & A

Q. What are the recommended synthesis and purification methodologies for L-ALANINE-N-FMOC (13C3) to ensure isotopic integrity?

L-ALANINE-N-FMOC (13C3) is synthesized using isotopically labeled precursors (e.g., 13C3-pyruvate or 13C3-alanine) via enzymatic transamination or chemical coupling. Enzymatic methods preserve stereochemistry but may require optimization for isotopic incorporation . Chemical synthesis involves coupling FMOC-Cl to L-alanine-13C3 under anhydrous conditions, followed by purification via reversed-phase HPLC to remove unreacted precursors. Isotopic purity (>97%) is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How should L-ALANINE-N-FMOC (13C3) be handled and stored to maintain stability in experimental workflows?

Store the compound at -20°C in airtight, light-resistant containers to prevent degradation. Avoid repeated freeze-thaw cycles, which can compromise isotopic labeling. During handling, use nitrile gloves and work in a fume hood to minimize exposure to moisture and atmospheric CO2, which could introduce isotopic contamination . Pre-cool solvents (e.g., DMF or DMSO) to 4°C before dissolving the compound to reduce racemization risks .

Q. What are the primary applications of L-ALANINE-N-FMOC (13C3) in metabolic and proteomic studies?

This isotope-labeled derivative is used to trace amino acid incorporation in peptide synthesis, enabling precise quantification of protein turnover via liquid chromatography-tandem MS (LC-MS/MS). In metabolic flux analysis, 13C3-labeled alanine helps map carbon pathways in glycolysis and the tricarboxylic acid (TCA) cycle, particularly in bacterial and mammalian cell cultures . It also serves as an internal standard for correcting matrix effects in metabolomic assays .

Advanced Research Questions

Q. How can researchers resolve isotopic interference when using L-ALANINE-N-FMOC (13C3) in complex biological matrices?

Isotopic overlap with endogenous metabolites (e.g., unlabeled alanine or 13C2-labeled byproducts) requires high-resolution MS (HRMS) with a resolution >50,000 to distinguish mass shifts (Δm/z = 3.0034). For NMR, 13C-decoupled experiments and 2D HSQC can isolate 13C3 signals from background noise . Data normalization against unlabeled controls is critical to minimize false positives in flux studies .

Q. What strategies optimize the incorporation efficiency of L-ALANINE-N-FMOC (13C3) in solid-phase peptide synthesis (SPPS)?

Coupling efficiency depends on activating agents (e.g., HBTU vs. DIC/Oxyma) and reaction time. Pre-activation of the FMOC-protected amino acid for 5–10 minutes at 0°C improves yield. Use of microwave-assisted SPPS at 50°C reduces racemization while maintaining >95% isotopic retention. Post-synthesis cleavage with TFA/TIS/H2O (95:2.5:2.5) minimizes side reactions .

Q. How does L-ALANINE-N-FMOC (13C3) enhance metabolic flux analysis in intracellular environments?

In macrophage infection models, 13C3-alanine traces bacterial uptake of host-derived carbon. For example, Listeria monocytogenes metabolizes 13C3-alanine into 13C3-pyruvate, which enters the TCA cycle, producing 13C2-labeled aspartate and glutamate. This reveals pathogen reliance on host metabolites during infection . Parallel use of 15N-labeled analogs can disentangle nitrogen vs. carbon flux .

Q. What analytical challenges arise when detecting low-abundance 13C3 isotopologues in high-background samples?

Low isotopic abundance (<1%) requires enrichment protocols, such as immunoprecipitation of target proteins or hydrophilic interaction chromatography (HILIC) for metabolite extraction. Signal-to-noise ratios improve with nano-LC-MS setups and isotopologue spectral analysis (ISA) algorithms . For NMR, dynamic nuclear polarization (DNP) enhances sensitivity but requires cryogenic conditions .

Q. Can L-ALANINE-N-FMOC (13C3) degrade under peptide synthesis conditions, and how is this mitigated?

Prolonged exposure to basic conditions (e.g., piperidine deprotection) may cleave the FMOC group prematurely. Use shorter deprotection times (2 × 2 minutes) and monitor via UV absorbance at 301 nm. Stabilizing additives like ascorbic acid (1 mM) reduce oxidative degradation during storage .

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